4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carbaldehyde with dimethylhydrazine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The triazole and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the aldehyde group can undergo nucleophilic addition reactions, modifying the activity of target proteins or enzymes .
Comparison with Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 1,2,4-Triazol-1-ylpinacolin
Uniqueness: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde stands out due to its unique combination of a thiophene ring and a triazole moiety. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications .
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)8-3-9(4-13)14-5-8/h3-5H,1-2H3 |
InChI Key |
HCSZCALRVWIMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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